2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-bromoquinazolin-4(3H)-one
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Overview
Description
2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-bromoquinazolin-4(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a thienopyridine core, which is known for its biological activity, and a quinazolinone moiety, which is often found in pharmacologically active compounds.
Preparation Methods
The synthesis of 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-bromoquinazolin-4(3H)-one typically involves multi-step organic reactions. One common synthetic route includes the reaction of 3-amino-4,6-dimethylthieno[2,3-b]pyridine with appropriate brominated quinazolinone precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where halogen atoms can be replaced by other nucleophiles like amines or thiols.
Coupling Reactions: Palladium-catalyzed coupling reactions, such as Suzuki or Heck reactions, are often used to introduce various substituents onto the aromatic rings.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional functional groups, while substitution reactions can introduce new side chains or functional groups.
Scientific Research Applications
2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-bromoquinazolin-4(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-bromoquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to antimicrobial or antifungal effects . The exact molecular targets and pathways involved depend on the specific biological context and the organism being studied.
Comparison with Similar Compounds
When compared to similar compounds, 2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-bromoquinazolin-4(3H)-one stands out due to its unique combination of a thienopyridine core and a quinazolinone moiety. Similar compounds include:
3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl derivatives: These compounds share the thienopyridine core but lack the quinazolinone moiety.
Quinazolinone derivatives: These compounds have the quinazolinone structure but do not include the thienopyridine core.
Properties
Molecular Formula |
C17H13BrN4OS |
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Molecular Weight |
401.3 g/mol |
IUPAC Name |
2-(3-amino-4,6-dimethylthieno[2,3-b]pyridin-2-yl)-6-bromo-3H-quinazolin-4-one |
InChI |
InChI=1S/C17H13BrN4OS/c1-7-5-8(2)20-17-12(7)13(19)14(24-17)15-21-11-4-3-9(18)6-10(11)16(23)22-15/h3-6H,19H2,1-2H3,(H,21,22,23) |
InChI Key |
UVVLRQIGVOQFKJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C3=NC4=C(C=C(C=C4)Br)C(=O)N3)N)C |
Origin of Product |
United States |
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